

Technical Support Center: Optimizing Amaranth Red 2 Staining for Microscopy

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Compound of Interest

Compound Name: Amaranth Red 2

Cat. No.: B1171559

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Welcome to the technical support center for **Amaranth Red 2** (also known as Acid Red 27, C.I. 16185). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for microscopy.

Important Safety Notice: **Amaranth Red 2** was banned by the U.S. Food and Drug Administration (FDA) in 1976 as a suspected carcinogen.[\[1\]](#)[\[2\]](#) Appropriate safety precautions, including personal protective equipment (PPE), should be used when handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is **Amaranth Red 2** and what are its properties?

Amaranth Red 2 is an anionic azo dye.[\[1\]](#) It appears as a reddish-brown to dark red or purple water-soluble powder.[\[1\]](#) It has been used historically as a food and cosmetics dye and finds limited application as a biological stain for cytoplasmic and nuclear components in hematological and histological preparations.

Q2: What is the absorption maximum of **Amaranth Red 2**?

The aqueous solution of **Amaranth Red 2** has an absorption maximum of approximately 520 nm.[\[1\]](#)

Q3: Can **Amaranth Red 2** be used for fluorescence microscopy?

While primarily used as a colorimetric dye, some studies indicate that **Amaranth Red 2** can exhibit fluorescence. However, its properties as a fluorophore, such as quantum yield and photostability, are not well-documented for microscopy applications. Azo dyes, in general, can have their fluorescence quenched by photoisomerization. Researchers would need to characterize its specific excitation and emission spectra and assess its photostability under their experimental conditions.

Q4: Is **Amaranth Red 2** suitable for live-cell imaging?

Due to its potential toxicity and the likelihood of phototoxicity (damage to cells upon light exposure), **Amaranth Red 2** is not a standard dye for live-cell imaging.^{[3][4][5]} If used, it is critical to perform viability assays and minimize light exposure to prevent artifacts.

Quantitative Data Summary

For easy reference, the key quantitative properties of **Amaranth Red 2** are summarized in the table below.

Property	Value	Reference(s)
Synonyms	Acid Red 27, FD&C Red No. 2, E123, C.I. 16185	[1]
Appearance	Reddish-brown to dark red/purple powder	[1]
Molecular Formula	<chem>C20H11N2Na3O10S3</chem>	[6]
Molecular Weight	604.47 g/mol	[6]
Absorbance Maximum (λ_{max})	~520 nm (in water)	[1]
Solubility	Soluble in water	[1]

Experimental Protocols

General Protocol for Staining Paraffin-Embedded Sections

This is a general guideline that may require optimization for your specific tissue and application.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (2 changes, 5 minutes each).
 - Transfer to 100% ethanol (2 changes, 3 minutes each).
 - Transfer to 95% ethanol (2 minutes).
 - Transfer to 70% ethanol (2 minutes).
 - Rinse in distilled water.
- Staining:
 - Prepare a 0.1% to 1.0% (w/v) aqueous solution of **Amaranth Red 2**. The optimal concentration should be determined empirically.
 - Immerse slides in the **Amaranth Red 2** solution for 1-10 minutes. Incubation time will vary depending on the desired staining intensity.
 - Rinse briefly in distilled water to remove excess stain.
- Differentiation (Optional):
 - To reduce background staining, slides can be briefly dipped in a weak acid solution (e.g., 0.5% acetic acid). The duration needs to be carefully controlled to avoid over-differentiation.
 - Rinse thoroughly in distilled water.
- Dehydration and Mounting:
 - Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol, 2 minutes each).
 - Clear in Xylene (2 changes, 3 minutes each).

- Mount with a compatible mounting medium.

Troubleshooting Guides

Problem: Weak or No Staining

Possible Cause	Suggested Solution	Reference(s)
Stain concentration too low	Increase the concentration of the Amaranth Red 2 solution.	[7]
Incubation time too short	Increase the duration of the staining step.	[7]
Improper fixation	Ensure tissue was adequately fixed. Poor fixation can prevent dye binding.	[8]
Over-differentiation	If using a differentiation step, reduce the time in the acid solution or use a weaker acid.	[7]
pH of staining solution	The pH can affect dye binding. For anionic dyes like Amaranth, a slightly acidic pH may enhance staining of cytoplasmic elements. Test a pH range (e.g., 4.0-6.0).	[9]

Problem: High Background or Non-Specific Staining

Possible Cause	Suggested Solution	Reference(s)
Stain concentration too high	Decrease the concentration of the Amaranth Red 2 solution.	[7]
Incubation time too long	Reduce the duration of the staining step.	[7]
Inadequate rinsing	Ensure thorough but brief rinsing after the staining step to remove unbound dye.	[8]
Lack of differentiation	Introduce a brief differentiation step with a weak acid to remove non-specific staining.	[7]

Problem: Staining Fades or Photobleaches (Fluorescence)

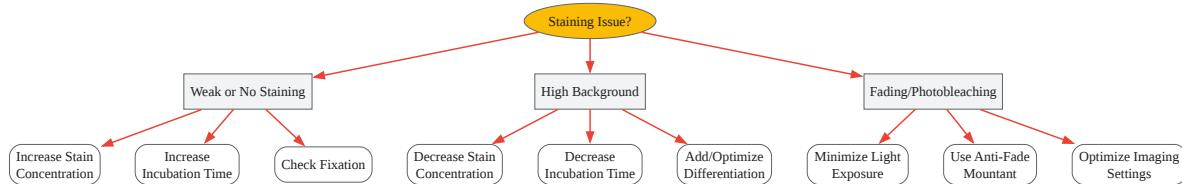
Possible Cause	Suggested Solution	Reference(s)
Photobleaching	Azo dyes can be susceptible to photobleaching. Reduce the intensity and duration of the excitation light. Use a more photostable mounting medium if available.	[10]
pH of mounting medium	The pH of the mounting medium can affect fluorophore stability. Ensure the pH is optimal for fluorescence preservation.	
Suboptimal imaging settings	Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.	[3]

Visualized Workflows and Logic



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Caption: General experimental workflow for **Amaranth Red 2** staining of tissue sections.



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Caption: A decision tree for troubleshooting common **Amaranth Red 2** staining issues.

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